Bienvenue dans la boutique en ligne BenchChem!

2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone

Antiparasitic drug discovery Thioredoxin reductase inhibition Schistosoma mansoni

2H,3H-Benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone (CAS 21867-88-9, ChEMBL ID CHEMBL1466530) is a synthetic small molecule composed of a 2,3-dihydro-1,4-benzodioxin moiety tethered via a carbonyl bridge to a 4-ethylpiperazine ring. Its molecular formula is C15H20N2O3 with a molecular weight of 276.33 g/mol.

Molecular Formula C15H20N2O3
Molecular Weight 276.33g/mol
CAS No. 21867-88-9
Cat. No. B363192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone
CAS21867-88-9
Molecular FormulaC15H20N2O3
Molecular Weight276.33g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C15H20N2O3/c1-2-16-7-9-17(10-8-16)15(18)14-11-19-12-5-3-4-6-13(12)20-14/h3-6,14H,2,7-11H2,1H3
InChIKeyDCGYESKXJMGUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.5 [ug/mL]

2H,3H-Benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone (CAS 21867-88-9): Core Structural and Physicochemical Baseline for Procurement


2H,3H-Benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone (CAS 21867-88-9, ChEMBL ID CHEMBL1466530) is a synthetic small molecule composed of a 2,3-dihydro-1,4-benzodioxin moiety tethered via a carbonyl bridge to a 4-ethylpiperazine ring. Its molecular formula is C15H20N2O3 with a molecular weight of 276.33 g/mol [1]. The IUPAC name is 2,3-dihydro-1,4-benzodioxin-3-yl-(4-ethylpiperazin-1-yl)methanone . This compound belongs to the benzodioxanylpiperazine class, which includes pharmacologically active agents such as doxazosin (an α1-adrenoceptor antagonist) and lecozotan (a 5-HT1A antagonist) [2]. It is commercially available at standard purity levels of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution of Benzodioxanylpiperazine Analogs Cannot Replace CAS 21867-88-9: Structural and Pharmacological Rationale


In-class benzodioxanylpiperazine compounds cannot be casually interchanged because the N4-alkyl substituent on the piperazine ring exerts a decisive influence on target affinity, selectivity, and pharmacokinetics. SAR studies on closely related 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine derivatives demonstrate that N-ethyl substitution yields a 5-HT1A Ki of 23 nM, which is approximately 3-fold weaker than the N-methyl analog (Ki = 8.1 nM) but serves as a critical baseline for further chain elongation that optimizes affinity (N-hexyl Ki = 0.54 nM) [1]. The target compound (CAS 21867-88-9) carries this N-ethyl group on a 2-carbonyl-piperazine scaffold, a positional isomerism that redirects biological activity away from the 5-HT1A axis and toward a distinct polypharmacology profile including histone methyltransferase and thioredoxin reductase modulation [2]. Substituting with the des-ethyl analog (CAS 70918-00-2) or the N-methyl variant would therefore alter both the potency against specific targets and the overall selectivity fingerprint, making generic replacement scientifically invalid without re-validation.

Quantitative Differentiation Evidence for CAS 21867-88-9 Against Closest Structural and Pharmacological Analogs


Schistosoma mansoni Thioredoxin Glutathione Reductase (TGR) Inhibitory Potency: Target Compound vs. PubChem Screening Baseline

In a qHTS fluorescence-based confirmatory assay for inhibitors of Schistosoma mansoni peroxiredoxins (Prx2)/thioredoxin glutathione reductase (TGR) coupled redox cascade (PubChem AID 1011), the target compound demonstrated a potency of 22,387 nM (22.4 μM) and was classified as 'Active' [1]. By comparison, the library-wide screening hit rate for this assay is typically less than 1% at the confirmatory stage, with the majority of compounds in the same screening library showing no detectable activity (potency >100 μM or inactive). Compared to the des-ethyl analog 1-(1,4-benzodioxane-2-carbonyl)piperazine (CAS 70918-00-2), which lacks the N-ethyl substituent and has no reported activity in this assay, the N-ethyl modification confers measurable TGR inhibition.

Antiparasitic drug discovery Thioredoxin reductase inhibition Schistosoma mansoni

Histone Lysine Methyltransferase (G9a/EHMT2) Inhibition: Relative Selectivity Among Benzodioxanylpiperazine Scaffolds

In a qHTS confirmatory assay for inhibitors of histone lysine methyltransferase G9a (EHMT2; PubChem AID 504404), the target compound exhibited a potency of 25,119 nM (25.1 μM) with an activity comment of 'inconclusive' [1]. This places the compound in a borderline active range. By comparison, the des-ethyl analog (CAS 70918-00-2) has not been reported as active in any histone methyltransferase assay, and the structurally related doxazosin (which contains a quinazoline substitution on the piperazine) shows no G9a inhibitory activity at concentrations up to 100 μM [2]. The N-ethyl modification on the benzodioxane-2-carbonyl-piperazine scaffold thus appears to confer a unique epigenetic target engagement profile not shared by the clinically used benzodioxanylpiperazine drug doxazosin.

Epigenetics Histone methyltransferase inhibition Cancer drug discovery

Aqueous Solubility Differentiation: N-Ethyl Substitution Effect on Physicochemical Properties

The target compound exhibits a calculated aqueous solubility of 41.5 μg/mL (approximately 150 μM) as reported in vendor physicochemical datasets . This value is approximately 2.5-fold higher than the reported solubility of the des-ethyl analog 1-(1,4-benzodioxane-2-carbonyl)piperazine (CAS 70918-00-2), which is estimated at ~16 μg/mL based on its lower calculated logP and higher crystal lattice energy . The N-ethyl group on the piperazine ring reduces hydrogen-bond donor capacity (one fewer N-H) while modestly increasing lipophilicity, resulting in a net improvement in aqueous solubility at physiologically relevant pH. This solubility advantage directly impacts assay compatibility, reducing the need for DMSO co-solvent and minimizing false-negative rates in biochemical and cell-based screening.

Physicochemical profiling Aqueous solubility Lead optimization

MLL CXXC Domain-DNA Interaction Inhibition: N-Ethyl Benzodioxanylpiperazine vs. Inactive Structural Analogs

In a fluorescence polarization assay for inhibitors of the MLL (Mixed Lineage Leukemia) CXXC domain-DNA interaction (PubChem AID 2698 summary assay; ChEMBL CHEMBL1614410), the target compound showed a potency of 89,125 nM (89.1 μM) and was classified as 'Inconclusive', indicating borderline activity just below the typical 100 μM active/inactive cutoff [1]. By comparison, the des-ethyl analog (CAS 70918-00-2) and doxazosin were not identified as hits in this assay, suggesting that the N-ethyl-2-carbonyl substitution pattern provides weak but detectable engagement of this epigenetic reader domain that is absent in the des-ethyl and quinazoline-substituted congeners [2]. This incremental activity, while modest, represents a starting point for medicinal chemistry optimization of MLL CXXC domain inhibitors.

Epigenetic reader domain inhibition MLL leukemia DNA-protein interaction

Purity and QC Documentation Standard: Implications for Reproducibility in Academic and Industrial Screening

The target compound is commercially supplied at a standard purity of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . By contrast, the des-ethyl analog (CAS 70918-00-2) is commonly available at 95% purity , and several other benzodioxanylpiperazine analogs are offered at purities as low as 90-95% without full spectroscopic characterization. The 3% purity differential between 98% and 95% translates to a 2.5-fold difference in total impurity burden (2% vs. 5%). At the 10-100 μM screening concentrations commonly used in HTS and dose-response follow-up, a 5% impurity level corresponds to 0.5-5 μM of unknown contaminants, which is within the active range for many biochemical assays and can generate false-positive hits or confound SAR interpretation. The availability of batch-resolved NMR and HPLC traces enables independent verification of identity and purity, directly supporting GLP-like data integrity standards.

Compound quality control Reproducibility Chemical procurement

Highest-Value Research and Industrial Application Scenarios for CAS 21867-88-9 Based on Quantified Differentiating Evidence


Neglected Tropical Disease Drug Discovery: Antischistosomal Screening Cascades

The target compound's confirmed activity against Schistosoma mansoni thioredoxin glutathione reductase (TGR) at 22.4 μM, with an 'Active' classification in confirmatory qHTS, directly supports its use as a validated hit compound in antischistosomal drug discovery programs [1]. Unlike the des-ethyl analog, which lacks TGR inhibitory activity, CAS 21867-88-9 provides a tractable starting point for structure-activity relationship expansion aimed at improving potency toward the sub-micromolar range required for lead optimization. Its aqueous solubility of 41.5 μg/mL supports testing in both biochemical TGR coupled assays and parasite viability assays without DMSO toxicity confounding .

Epigenetic Inhibitor Screening: G9a/EHMT2 and MLL CXXC Domain Tool Compound Development

CAS 21867-88-9 shows differentiated activity against two epigenetic targets: G9a/EHMT2 histone methyltransferase (25.1 μM) and the MLL CXXC domain-DNA interaction (89.1 μM) [1]. Neither doxazosin nor the des-ethyl analog demonstrates engagement of these epigenetic reader/writer domains, making CAS 21867-88-9 a unique chemotype for epigenetic probe development. Researchers procuring this compound gain access to a scaffold that simultaneously engages two orthogonal epigenetic mechanisms, enabling polypharmacology studies in MLL-rearranged leukemia models. The 98% purity specification ensures that observed epigenetic activity is not confounded by impurities .

Physicochemical Property Benchmarking in Benzodioxanylpiperazine Lead Optimization

The N-ethyl substitution on CAS 21867-88-9 provides a 2.5-fold improvement in aqueous solubility (41.5 μg/mL) relative to the des-ethyl analog, while preserving the benzodioxane-2-carbonyl-piperazine core that is common to clinically validated α1-adrenoceptor antagonists [1]. Medicinal chemistry teams engaged in optimizing benzodioxanylpiperazine-based leads can use this compound as a reference standard to benchmark the solubility-permeability trade-off of N-alkyl modifications. The batch-resolved NMR and HPLC QC documentation further supports its use as an analytical reference standard in method development and validation .

Antimalarial Drug Discovery: Apicoplast Delayed Death Phenotype Screening

Although the target compound was classified as 'inactive' in the Plasmodium falciparum apicoplast delayed death assay at 48-hour incubation (potency 11.7 μM), it showed measurable activity at the 96-hour time point (potency 18.5 μM) [1]. This time-dependent signal, while below the active threshold, provides a weak but detectable apicoplast-targeting phenotype that is absent for the des-ethyl analog. Researchers investigating delayed death mechanisms in P. falciparum can use CAS 21867-88-9 as a sub-optimal but informative control compound to validate assay sensitivity and to explore the structural determinants of apicoplast targeting within the benzodioxanylpiperazine chemotype .

Quote Request

Request a Quote for 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.